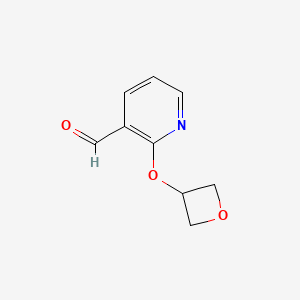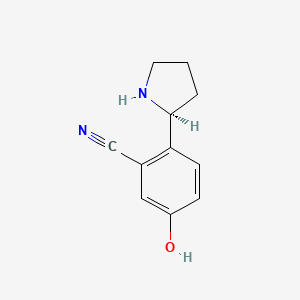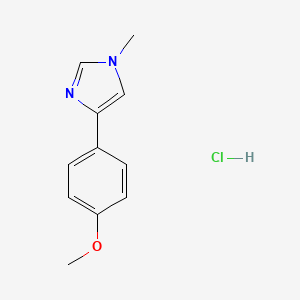
Imidazole, 4-(p-methoxyphenyl)-1-methyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazole, 4-(p-methoxyphenyl)-1-methyl-, hydrochloride is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound features a methoxyphenyl group and a methyl group attached to the imidazole ring, with the hydrochloride salt form enhancing its solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Imidazole, 4-(p-methoxyphenyl)-1-methyl-, hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(p-methoxyphenyl)-1-methylimidazole.
Reaction Conditions: The reaction involves the use of methanol as a solvent and hydrochloric acid to form the hydrochloride salt.
Procedure: The imidazole derivative is dissolved in methanol, and hydrochloric acid is added dropwise to the solution. The mixture is then stirred at room temperature until the reaction is complete. The product is isolated by filtration and dried under reduced pressure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction conditions, such as temperature, pH, and solvent addition.
Purification: Implementing advanced purification techniques like crystallization and recrystallization to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Imidazole, 4-(p-methoxyphenyl)-1-methyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Applications De Recherche Scientifique
Imidazole, 4-(p-methoxyphenyl)-1-methyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Imidazole, 4-(p-methoxyphenyl)-1-methyl-, hydrochloride involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways Involved: It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazole, 4-(p-methoxyphenyl)-1-methyl-: The parent compound without the hydrochloride salt.
Imidazole, 4-(p-methoxyphenyl)-1-ethyl-: A similar compound with an ethyl group instead of a methyl group.
Imidazole, 4-(p-methoxyphenyl)-1-propyl-: A similar compound with a propyl group instead of a methyl group.
Uniqueness
Imidazole, 4-(p-methoxyphenyl)-1-methyl-, hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and reactivity in aqueous solutions. This makes it particularly useful in biological and medicinal research applications.
Propriétés
Numéro CAS |
40405-75-2 |
|---|---|
Formule moléculaire |
C11H13ClN2O |
Poids moléculaire |
224.68 g/mol |
Nom IUPAC |
4-(4-methoxyphenyl)-1-methylimidazole;hydrochloride |
InChI |
InChI=1S/C11H12N2O.ClH/c1-13-7-11(12-8-13)9-3-5-10(14-2)6-4-9;/h3-8H,1-2H3;1H |
Clé InChI |
NKOAGQZDJROXRN-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(N=C1)C2=CC=C(C=C2)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Tetradecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12933086.png)
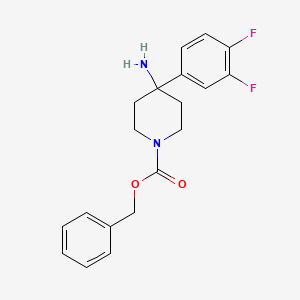
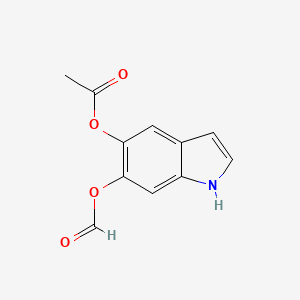
![(1S,5R)-1-(2-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B12933100.png)
![N-(2-Aminophenyl)-4-[(2H-indazol-2-yl)methyl]benzamide](/img/structure/B12933102.png)
![Rel-(3aR,7aR)-6-phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12933109.png)

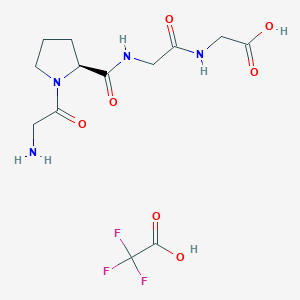
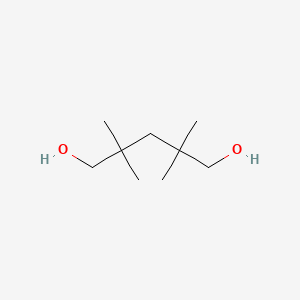
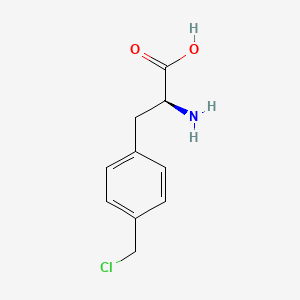

![(2R,3R,3AS,5S,7R,7aR)-2-(6-amino-9H-purin-9-yl)-3,7-dihydroxyhexahydro-2H-furo[3,2-b]pyran-5-carboxylic acid](/img/structure/B12933147.png)
